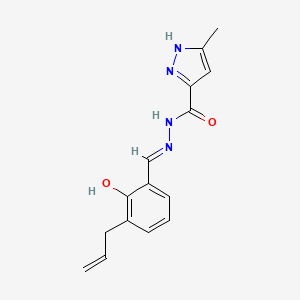
N'-(3-allyl-2-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide
Vue d'ensemble
Description
N'-(3-allyl-2-hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide, commonly known as AHBP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of hydrazones and possesses several unique properties that make it an attractive candidate for further research.
Mécanisme D'action
The exact mechanism of action of AHBP is not fully understood, but it is believed to exert its effects through the modulation of various signaling pathways. AHBP has been shown to inhibit the activity of certain enzymes involved in cell proliferation and induce apoptosis by activating pro-apoptotic genes. Additionally, AHBP has been found to regulate glucose metabolism by activating AMP-activated protein kinase (AMPK) and increasing glucose uptake in cells.
Biochemical and Physiological Effects:
AHBP has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that AHBP exhibits potent anti-cancer activity by inducing cell cycle arrest and apoptosis. Furthermore, AHBP has been found to regulate glucose metabolism and improve insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes. In addition, AHBP has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of AHBP is its potent anti-cancer activity, making it an attractive candidate for further research in the field of oncology. In addition, AHBP has been found to possess several other beneficial properties such as anti-diabetic and neuroprotective effects. However, one of the limitations of AHBP is its relatively low solubility in water, which may pose challenges in its formulation and delivery.
Orientations Futures
There are several potential future directions for research on AHBP. One possible avenue of research is to further investigate its anti-cancer properties and potential applications in the treatment of various types of cancer. Additionally, further studies could explore the mechanisms underlying its anti-diabetic and neuroprotective effects. Furthermore, future research could focus on developing more efficient methods for the synthesis and delivery of AHBP.
Applications De Recherche Scientifique
AHBP has been extensively studied for its potential applications in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. Several studies have shown that AHBP exhibits potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation. In addition, AHBP has also been found to possess anti-diabetic properties by regulating glucose metabolism and insulin sensitivity. Furthermore, AHBP has been shown to have neuroprotective effects and may have potential applications in the treatment of Alzheimer's disease.
Propriétés
IUPAC Name |
N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-3-5-11-6-4-7-12(14(11)20)9-16-19-15(21)13-8-10(2)17-18-13/h3-4,6-9,20H,1,5H2,2H3,(H,17,18)(H,19,21)/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJKSBWFBPVOBB-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC2=CC=CC(=C2O)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C2=CC=CC(=C2O)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-butyryl-5,5-dimethyl-3-[(4-nitrophenyl)amino]-2-cyclohexen-1-one](/img/structure/B3719329.png)
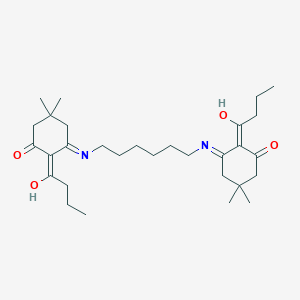
![methyl 3-butyryl-4-[(2-methoxyphenyl)amino]-6,6-dimethyl-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B3719334.png)
![5,5-dimethyl-2-{[(2-phenylethyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B3719340.png)
![3-[1-(benzylamino)ethylidene]-2,4(3H,5H)-furandione](/img/structure/B3719346.png)
![3-{1-[(2-phenylethyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione](/img/structure/B3719358.png)
![N'-[(2-methyl-1H-indol-3-yl)methylene]-3-nitrobenzohydrazide](/img/structure/B3719363.png)
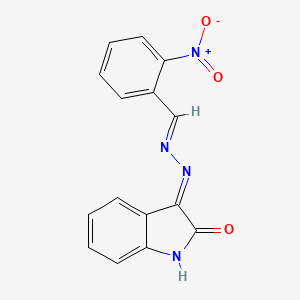
![2-methylbenzaldehyde [5-(3-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3719376.png)
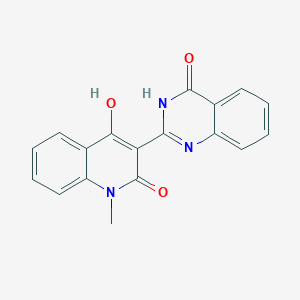
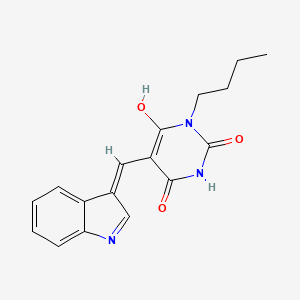
![2-{[(3-chloro-2-methylphenyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B3719397.png)
